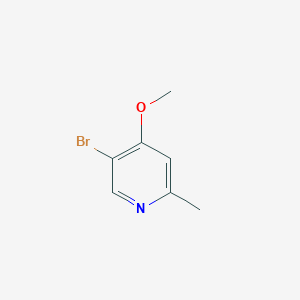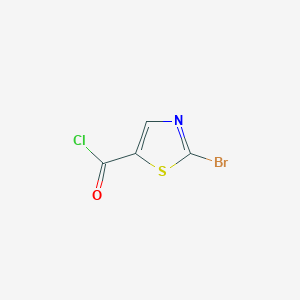![molecular formula C13H15FN2O2 B1397228 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1047655-95-7](/img/structure/B1397228.png)
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can often be found in chemical databases or scientific literature.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a deep understanding of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and conformational flexibility. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. This can be done through experimental studies or predictive models.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and spectral properties. These properties can often be found in chemical databases.Aplicaciones Científicas De Investigación
Antihypertensive Activity : Research has shown that certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with similar structures to 3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have potential as antihypertensive agents. These compounds were tested for their activity in reducing blood pressure in spontaneously hypertensive rats, with some showing promising results (Caroon et al., 1981).
Neuroprotective and Antiamnesic Effects : Another study explored the effects of similar 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives on neural calcium uptake and their protective action against brain edema, as well as their role in preventing memory and learning deficits. These compounds displayed notable neuroprotective and antiamnesic activities, suggesting potential applications in cognitive and neurological disorders (Tóth et al., 1997).
Tachykinin NK2 Receptor Antagonism : Research into spiropiperidines, which are structurally related to the compound , revealed that they could act as potent and selective non-peptide tachykinin NK2 receptor antagonists. This suggests potential therapeutic applications in conditions like bronchoconstriction (Smith et al., 1995).
Potential Antipsychotic Agents : Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been examined for their potential as antipsychotic agents. These studies focused on their biochemical and behavioral pharmacological profiles, indicating possible uses in psychiatric medication (Wise et al., 1985).
Antimycobacterial Activity : Research on enantiomerically pure spiroisoxazolidines derived from related compounds showed significant in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Kumar et al., 2010).
Muscarinic Agonist Activity : Some spirosuccinimide and spirooxazolidine derivatives, closely related to the compound , demonstrated muscarinic agonist activity, indicating potential for treating cognitive disorders like dementia (Tsukamoto et al., 1993).
Antiviral Activity : Certain derivatives, including 1-thia-4-azaspiro[4.5]decan-3-one, demonstrated inhibitory effects on human coronavirus replication, suggesting potential use in antiviral drug development (Apaydın et al., 2019).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material safety data sheets (MSDS) are a good source of this information.
Direcciones Futuras
This involves predicting or proposing future studies that could be done with the compound. This could include potential applications, further synthetic modifications, or deeper studies into its properties.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-10-1-3-11(4-2-10)16-9-13(18-12(16)17)5-7-15-8-6-13/h1-4,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIMMUOGSMFIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C(=O)O2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B1397145.png)
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
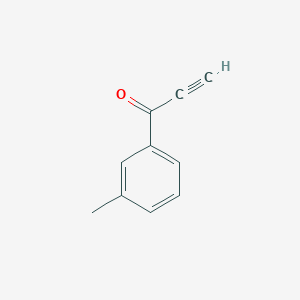
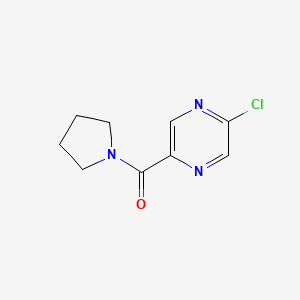
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
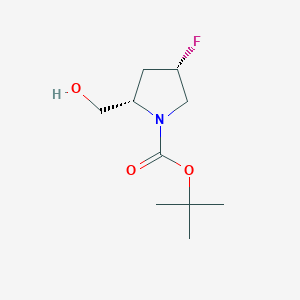
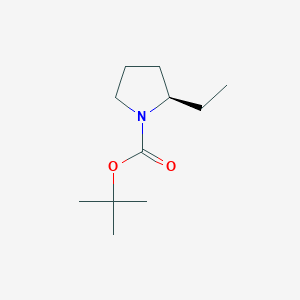
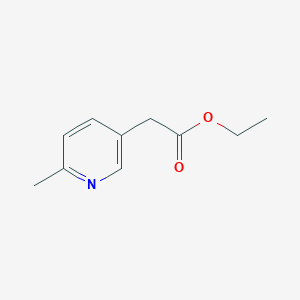
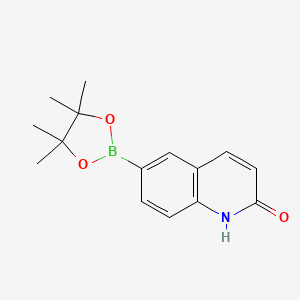
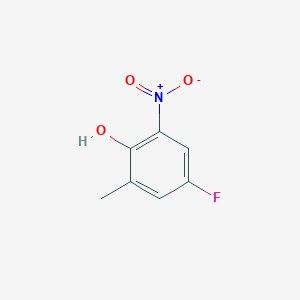
![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)
